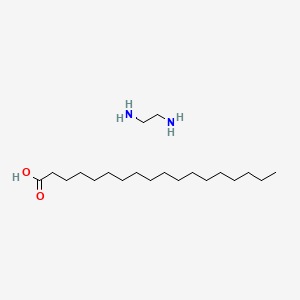
Einecs 246-401-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 246-401-6, also known as 2,4,6-trichlorophenol, is a chlorinated derivative of phenol. It is a white crystalline solid with a distinct odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides, antiseptics, and preservatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring an excess of chlorine to achieve complete chlorination.
Industrial Production Methods
In industrial settings, 2,4,6-trichlorophenol is produced using a continuous chlorination process. This method involves the controlled addition of chlorine to phenol in a reactor, followed by purification steps to isolate the desired product. The purification process may include distillation and crystallization to obtain high-purity 2,4,6-trichlorophenol.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-trichlorophenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research into its potential antimicrobial properties and its use in developing antiseptics.
Industry: Utilized in the production of pesticides, wood preservatives, and fungicides.
Mecanismo De Acción
The mechanism of action of 2,4,6-trichlorophenol involves its interaction with cellular components. It can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.
Comparación Con Compuestos Similares
2,4,6-trichlorophenol can be compared with other chlorinated phenols such as:
2,4-dichlorophenol: Similar structure but with one less chlorine atom, leading to different reactivity and applications.
2,4,5-trichlorophenol: Another trichlorinated phenol with chlorine atoms in different positions, affecting its chemical properties and uses.
Uniqueness
2,4,6-trichlorophenol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its high reactivity and effectiveness as an intermediate in chemical synthesis make it valuable in various industrial applications.
Propiedades
Número CAS |
24682-74-4 |
|---|---|
Fórmula molecular |
C20H44N2O2 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2-17H2,1H3,(H,19,20);1-4H2 |
Clave InChI |
AGZWCTVHYPLFHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.C(CN)N |
Números CAS relacionados |
21073-99-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

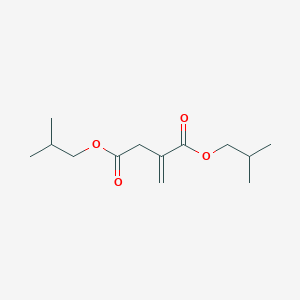

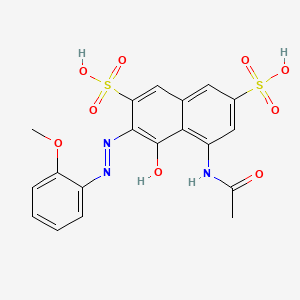
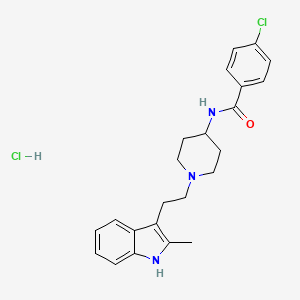
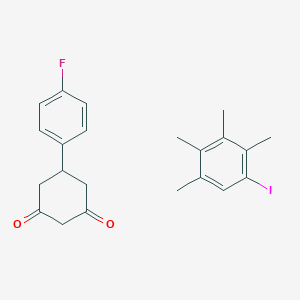
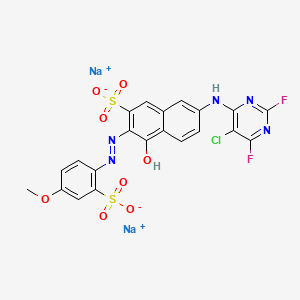
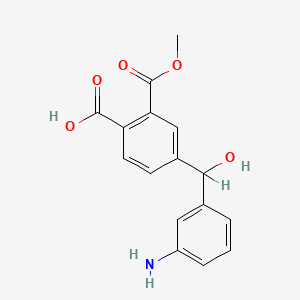
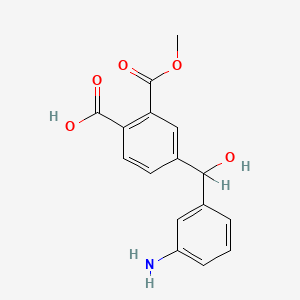
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)


